N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide - 1211840-29-7

N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Catalog Number: EVT-2491628
CAS Number: 1211840-29-7
Molecular Formula: C19H17F2N3O2
Molecular Weight: 357.361
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

Relevance: The compound shares the core structure of a substituted pyrazole ring with N-(3-Fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide. The presence of various aryl and heteroaryl substituents in both compounds highlights a common structural motif explored in the research. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a well-known potent and selective antagonist of the cannabinoid CB1 receptor [, , , , ]. It features a central pyrazole core with a piperidine-1-carboxamide substituent at the 3-position. A key structural feature is the presence of two chlorine atoms on the phenyl ring at the 1-position. Research suggests that the interaction between SR141716A and the lysine residue at position 3.28 (K3.28) of the CB1 receptor is crucial for its inverse agonism [].

Relevance: The compound shares the core structure of a substituted pyrazole ring with N-(3-Fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide and also contains a carboxamide group at the 3-position. The presence of halogenated phenyl rings in both compounds highlights the exploration of similar substituents for potential biological activity. [, , , , ]

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is an analog of SR141716A designed to investigate the role of the C3 substituent on the pyrazole ring in CB1 receptor binding []. Unlike SR141716A, VCHSR lacks a hydrogen-bond donor at the C3 position. This modification transforms it into a neutral antagonist at the CB1 receptor, in contrast to the inverse agonism displayed by SR141716A.

Relevance: Both VCHSR and N-(3-Fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide are structurally related to SR141716A, highlighting the importance of the pyrazole core as a pharmacophore. Despite differing substituents, the study of VCHSR's structure-activity relationship informs the understanding of how modifications on the pyrazole ring can drastically alter biological activity. []

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound emerged from research seeking peripherally restricted CB1R antagonists for obesity treatment []. The key structural features include a thiophene ring linked to the pyrazole core and further substituted with an ethynyl spacer and a trifluoromethylphenyl group. This compound exhibited significant weight loss in animal models.

Relevance: Similar to N-(3-Fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, this compound features a piperidine-1-carboxamide group at the 3-position of the pyrazole ring. The research highlights how modifications to the core pyrazole structure, particularly the introduction of aryl and heteroaryl substituents, contribute to potent CB1R activity, making it relevant for understanding potential therapeutic applications of structurally similar compounds. []

N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

Compound Description: BMS-777607 is a potent and selective Met kinase inhibitor identified through structure-based drug design [, ]. The key structural features include a dihydropyridine core with a carboxamide substituent and a 2-amino-3-chloropyridin-4-yloxy group linked through an ether linkage. BMS-777607 demonstrated efficacy in inhibiting tumor growth in preclinical models.

Relevance: Although BMS-777607 possesses a dihydropyridine core instead of a pyrazole, both compounds share the presence of a carboxamide group and halogenated phenyl rings []. The research highlights the exploration of these specific structural features in the development of therapeutically relevant kinase inhibitors, providing valuable insight into potential structure-activity relationships for similar compounds like N-(3-Fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide. [, ]

N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

Compound Description: MK-5596 represents a novel CB1R inverse agonist discovered during the development of obesity treatments []. Its structure features a pyrazole-3-carboxamide moiety linked to a complex pyrano[2,3-b]pyridine system. MK-5596 demonstrated efficacy in reducing body weight and food intake in animal models, acting through a CB1R-mediated mechanism.

Relevance: The presence of the pyrazole-3-carboxamide moiety in MK-5596 directly links it to the structure of N-(3-Fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide []. This structural similarity, despite the different core ring systems, suggests a potential for shared pharmacological activity and emphasizes the importance of the pyrazole-3-carboxamide moiety in CB1R modulation. []

Properties

CAS Number

1211840-29-7

Product Name

N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

IUPAC Name

N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide

Molecular Formula

C19H17F2N3O2

Molecular Weight

357.361

InChI

InChI=1S/C19H17F2N3O2/c1-2-10-26-17-12-24(16-8-6-13(20)7-9-16)23-18(17)19(25)22-15-5-3-4-14(21)11-15/h3-9,11-12H,2,10H2,1H3,(H,22,25)

InChI Key

GXXKOLOGKRIALH-UHFFFAOYSA-N

SMILES

CCCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.